molecular formula C12H22N2O2 B12065411 N-Hex-5-enyladipamide CAS No. 99769-57-0

N-Hex-5-enyladipamide

Katalognummer: B12065411
CAS-Nummer: 99769-57-0
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: DIFFWVVIHKVXDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hex-5-enyladipamide is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.31528 g/mol . It is also known by its systematic name, N-(5-Hexenyl)hexanediamide . This compound is characterized by the presence of a hexenyl group attached to an adipamide backbone, making it a unique member of the amide family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hex-5-enyladipamide typically involves the reaction of hex-5-enylamine with adipic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction conditions often include:

  • Temperature: 60-80°C
  • Solvent: Anhydrous toluene or dichloromethane
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is common in industrial settings to optimize the reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hex-5-enyladipamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Hex-5-enyladipamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of N-Hex-5-enyladipamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hexenyl group allows for hydrophobic interactions, while the amide group can form hydrogen bonds with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hexenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds .

Eigenschaften

CAS-Nummer

99769-57-0

Molekularformel

C12H22N2O2

Molekulargewicht

226.32 g/mol

IUPAC-Name

N'-hex-5-enylhexanediamide

InChI

InChI=1S/C12H22N2O2/c1-2-3-4-7-10-14-12(16)9-6-5-8-11(13)15/h2H,1,3-10H2,(H2,13,15)(H,14,16)

InChI-Schlüssel

DIFFWVVIHKVXDB-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCNC(=O)CCCCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.